2-Fluoro-5-methylaminobenzonitrile
Description
Significance within Substituted Benzonitrile (B105546) Chemistry
Substituted benzonitriles are a cornerstone in organic chemistry, valued for their versatility as synthetic intermediates. nbinno.com The nitrile group is a highly useful functionality; it is a strong electron-withdrawing group that can influence the reactivity of the aromatic ring. nih.gov Furthermore, the nitrile group can be converted into other important functional groups, such as amines, carboxylic acids, and amides, making benzonitriles valuable precursors for a wide range of more complex molecules. nbinno.com
The specific substitution pattern of 2-Fluoro-5-methylbenzonitrile (B33194), with a fluorine atom ortho to the nitrile and a methyl group meta to it, creates a unique electronic and steric environment on the benzene (B151609) ring. The high electronegativity of the fluorine atom can influence the molecule's reactivity and physicochemical properties, such as its acidity and dipole moment. The methyl group, being electron-donating, further modulates the electronic character of the aromatic system. This distinct combination of substituents makes 2-Fluoro-5-methylbenzonitrile and its isomers valuable tools for creating diverse molecular architectures. orientjchem.org
Below are the physicochemical properties of 2-Fluoro-5-methylbenzonitrile:
| Property | Value |
| CAS Number | 64113-84-4 |
| Molecular Formula | C₈H₆FN |
| Molecular Weight | 135.14 g/mol |
| Melting Point | 50-52 °C |
| Flash Point | 94 °C |
Data sourced from Sigma-Aldrich sigmaaldrich.com
Spectroscopic data provides further insight into the molecular structure of 2-Fluoro-5-methylbenzonitrile:
| Spectroscopic Data | Identifier |
| InChI | 1S/C8H6FN/c1-6-2-3-8(9)7(4-6)5-10/h2-4H,1H3 |
| SMILES | Cc1ccc(F)c(c1)C#N |
Data sourced from Sigma-Aldrich sigmaaldrich.com
Overview of Strategic Importance in Organic Synthesis
Fluorinated benzonitriles, including isomers like 4-fluoro-2-methylbenzonitrile, are of significant strategic importance in the synthesis of pharmaceuticals and advanced materials. nbinno.com For instance, 4-fluoro-2-methylbenzonitrile is a key building block in the synthesis of Trelagliptin, a medication used for the treatment of type II diabetes. ossila.com It also serves as a precursor for thermally activated delayed fluorescence (TADF) emitters, which are used in high-efficiency Organic Light-Emitting Diode (OLED) devices. ossila.com
While specific large-scale applications of 2-Fluoro-5-methylbenzonitrile are not widely documented, its structural motifs are found in various biologically active molecules. For example, the related compound 2-Fluoro-5-methylbenzoic acid is used in the synthesis of potent kinase inhibitors and molecules for the treatment of chronic pain. ossila.com This suggests that 2-Fluoro-5-methylbenzonitrile could serve as a valuable intermediate for accessing novel pharmaceutical candidates. The presence of multiple, differentially reactive sites on the molecule allows for selective chemical modifications, making it a versatile scaffold in drug discovery programs.
Another related compound, 2-Fluoro-5-nitrobenzonitrile (B100134), is used to synthesize anti-tumor benzothiophene (B83047) derivatives as well as pyrroloquinoline and quinoline (B57606) derivatives, highlighting the utility of the 2-fluoro-benzonitrile scaffold in medicinal chemistry. ossila.com
Historical Context of Fluorinated Aminobenzonitriles in Academic Inquiry
The introduction of fluorine into organic molecules has been a major theme in medicinal chemistry for over a century. nih.govresearchgate.net The unique properties of the fluorine atom, such as its small size, high electronegativity, and the strength of the carbon-fluorine bond, can significantly alter the biological properties of a molecule. nih.gov Fluorination can improve metabolic stability, increase binding affinity to target proteins, and enhance membrane permeability. researchgate.net
The study of fluorinated compounds gained significant momentum in the mid-20th century, and since then, a large number of fluorinated drugs have been introduced to the market. acs.org The discovery of the biological activity of 5-fluorouracil in 1957 was a landmark event that spurred further research into fluorinated pharmaceuticals. acs.org
Benzonitriles have also been a subject of interest in medicinal chemistry, with many approved drugs containing this functional group. nih.gov The nitrile moiety can act as a hydrogen bond acceptor and is often metabolically stable. researchgate.netnih.gov The combination of a fluorine atom and a nitrile group on a benzene ring, as seen in fluorinated aminobenzonitriles and their derivatives, therefore represents a convergence of two important strategies in modern drug design. The ongoing exploration of these compounds in academic and industrial research continues to yield novel molecules with potential therapeutic applications. nih.gov
Structure
2D Structure
3D Structure
Properties
Molecular Formula |
C8H7FN2 |
|---|---|
Molecular Weight |
150.15 g/mol |
IUPAC Name |
2-fluoro-5-(methylamino)benzonitrile |
InChI |
InChI=1S/C8H7FN2/c1-11-7-2-3-8(9)6(4-7)5-10/h2-4,11H,1H3 |
InChI Key |
ZERZCIMNPDRRJX-UHFFFAOYSA-N |
Canonical SMILES |
CNC1=CC(=C(C=C1)F)C#N |
Origin of Product |
United States |
Advanced Synthetic Methodologies for 2 Fluoro 5 Methylaminobenzonitrile
Retrosynthetic Analysis and Key Disconnections
A retrosynthetic analysis of 2-fluoro-5-methylaminobenzonitrile reveals several plausible synthetic routes. The primary disconnections involve the carbon-nitrogen bond of the methylamino group and the carbon-carbon bond of the nitrile group.
Disconnection of the C-N bond: This approach identifies 2-fluoro-5-halobenzonitrile or a related precursor as a key intermediate. The methylamino group can be introduced via a nucleophilic aromatic substitution (SNAr) reaction, displacing a suitable leaving group, typically a halogen. A common starting material for this route is 2,5-difluorobenzonitrile (B1295057).
Disconnection of the C-C bond (Nitrile Group): This strategy involves the introduction of the nitrile group at a later stage. A potential precursor would be a 2-fluoro-5-methylamino-substituted aromatic ring with a group that can be converted to a nitrile, such as a formyl or a bromo group. For instance, starting from 2-fluoro-5-methylaniline, a Sandmeyer reaction could be envisioned, though this might present challenges with regioselectivity and functional group compatibility.
A particularly viable retrosynthetic pathway begins with a more activated precursor, such as 2-fluoro-5-nitrobenzonitrile (B100134). The strong electron-withdrawing nitro group facilitates the introduction of the methylamino group via SNAr. Subsequent reduction of the nitro group to an amine, followed by methylation, would yield the target compound. However, a more direct approach involves the direct substitution of a fluorine atom in a difluorinated precursor.
Modern Approaches to Nucleophilic Aromatic Substitution in Fluorobenzonitriles
The introduction of the methylamino group onto the fluorobenzonitrile scaffold is most commonly achieved through a nucleophilic aromatic substitution (SNAr) reaction. This reaction is particularly effective on aromatic rings that are activated by electron-withdrawing groups, such as the nitrile and fluorine substituents present in the precursors. nih.gov
Optimization of Reaction Conditions for Amino Group Introduction
The efficiency of the amination reaction is highly dependent on the optimization of various reaction parameters. Key factors include the nature of the nucleophile, the base, the solvent, and the temperature. While specific data for the synthesis of this compound is not widely available in tabulated form in the public domain, general principles for the amination of fluorobenzonitriles can be applied.
For the introduction of a methylamino group, methylamine (B109427) is the nucleophile of choice. It can be used as a solution in a suitable solvent (e.g., THF, ethanol) or as a gas. The choice of base is critical to deprotonate the amine and facilitate the reaction. Common bases include potassium carbonate (K₂CO₃), sodium hydride (NaH), and organic bases like triethylamine (B128534) (TEA). The optimization would involve screening different bases to maximize the yield and minimize side reactions.
Table 1: Hypothetical Optimization of Base for Amination of 2,5-Difluorobenzonitrile
| Entry | Base | Solvent | Temperature (°C) | Yield of this compound (%) |
| 1 | K₂CO₃ | DMF | 80 | 65 |
| 2 | NaH | THF | 60 | 75 |
| 3 | TEA | Ethanol | 70 | 50 |
| 4 | DBU | Acetonitrile | 80 | 70 |
This table is illustrative and based on general principles of SNAr reactions. Actual yields may vary.
Catalytic Strategies in Fluorine Displacement
While many SNAr reactions proceed without a catalyst, modern synthetic methods increasingly employ catalytic systems to enhance reaction efficiency, selectivity, and substrate scope, especially for less activated aryl fluorides. Palladium- and copper-based catalysts are commonly used for C-N bond formation. For the amination of aryl fluorides, palladium complexes with specific phosphine (B1218219) ligands have shown promise. These catalysts can operate under milder conditions and may offer better functional group tolerance. For example, a palladium catalyst with a biarylphosphine ligand could potentially catalyze the reaction of 2,5-difluorobenzonitrile with methylamine at a lower temperature and with a lower loading of the amine.
Convergent and Linear Synthesis Pathways
The synthesis of this compound can be approached through both linear and convergent strategies. chemicalbook.comnih.govresearchgate.netorganic-chemistry.org
Linear Synthesis Example:
Nitration: 2-fluorobenzonitrile (B118710) → 2-fluoro-5-nitrobenzonitrile
Reduction: 2-fluoro-5-nitrobenzonitrile → 5-amino-2-fluorobenzonitrile (B1271941)
Methylation: 5-amino-2-fluorobenzonitrile → this compound
Stereochemical Control and Regioselectivity in Synthesis
As this compound is an achiral molecule, stereochemical control is not a factor in its synthesis. However, regioselectivity is a critical consideration, particularly in the nucleophilic aromatic substitution step. dntb.gov.uaresearchgate.net
When starting with a precursor like 2,5-difluorobenzonitrile, the incoming methylamine nucleophile can potentially attack at either the C-2 or C-5 position, leading to two different isomers. The regiochemical outcome is dictated by the electronic effects of the substituents on the aromatic ring. The nitrile group (-CN) is a strong electron-withdrawing group and activates the positions ortho and para to it for nucleophilic attack.
In 2,5-difluorobenzonitrile, the fluorine atom at C-2 is ortho to the nitrile group, and the fluorine atom at C-5 is meta to the nitrile. The para position to the nitrile is occupied by a hydrogen atom. The strong activating effect of the nitrile group at the ortho position would suggest that the C-2 fluorine is more susceptible to substitution. However, the fluorine atom itself is an electron-withdrawing group, and its effect also needs to be considered.
In the case of 2-fluoro-5-nitrobenzonitrile as a starting material, the nitro group is a very strong electron-withdrawing group, and it is para to the fluorine atom at the 2-position. This para relationship strongly activates the C-2 position for nucleophilic attack. Therefore, a reaction with a nucleophile would likely lead to the displacement of the fluorine atom. To obtain the desired product, a different starting material, such as 2,5-difluoronitrobenzene, would be more suitable. Here, the nitro group would direct the incoming methylamine to the para position (C-5), displacing the fluorine atom. Subsequent conversion of the nitro group to a nitrile would yield the desired product, although this adds steps to the synthesis.
A more direct and likely successful route involves the reaction of 2,5-difluorobenzonitrile with methylamine. In this case, the nitrile group activates the ortho-position (C-2) and the para-position (C-4, unsubstituted). The fluorine at C-5 is meta to the nitrile. The fluorine at C-2 is strongly activated. However, nucleophilic attack at the C-5 position, which is para to the fluorine at C-2, is also a possibility. The precise regiochemical outcome would likely depend on a subtle interplay of electronic effects and may require experimental optimization to favor the desired 5-substituted product. Computational studies can also be employed to predict the relative activation energies for attack at each position, thereby guiding the choice of reaction conditions. dntb.gov.ua
Scale-Up Considerations and Industrial Synthesis Methodologies
The transition from laboratory-scale synthesis to industrial production of this compound necessitates the adoption of technologies that are not only scalable but also ensure high efficiency, safety, and product purity.
Continuous Flow Processes for Production Efficiency
Continuous flow chemistry has emerged as a superior alternative to traditional batch processing for the industrial synthesis of fine chemicals and active pharmaceutical ingredients (APIs). frontiersin.orgmit.edu The key advantages of flow chemistry include enhanced heat and mass transfer, improved safety profiles for handling hazardous reagents, and the potential for automation and process control, leading to higher consistency and reduced waste. frontiersin.orgrsc.org
The scale-up of such a process can be achieved through "scaling-out" or "numbering-up," where multiple reactor systems are operated in parallel to meet production demands. rsc.org This approach avoids the challenges associated with increasing the dimensions of a single large reactor and allows for more flexible manufacturing.
Table 1: Comparison of Batch vs. Continuous Flow Processing
| Feature | Batch Processing | Continuous Flow Processing |
| Heat & Mass Transfer | Limited, potential for hotspots | Excellent, high surface-to-volume ratio |
| Safety | Higher risk with large volumes of hazardous materials | Improved, smaller reaction volumes at any given time frontiersin.org |
| Scalability | Challenging, often requires re-optimization | More straightforward ("scaling-out") rsc.org |
| Consistency | Can vary between batches | High, due to precise process control |
| Waste Generation | Generally higher | Reduced, optimized reactions and less solvent usage frontiersin.org |
Advanced Purification Techniques for High Purity (e.g., Recrystallization, Chromatography)
Achieving the high purity required for pharmaceutical intermediates necessitates effective purification strategies.
Recrystallization is a fundamental and cost-effective method for purifying solid organic compounds. The selection of an appropriate solvent system is critical for successful recrystallization. rsc.org An ideal solvent will dissolve the compound readily at elevated temperatures but poorly at lower temperatures, allowing for the formation of pure crystals upon cooling while impurities remain in the mother liquor. rsc.orgrubingroup.org For aminobenzonitriles, a variety of solvents can be considered, often in pairs to fine-tune the solubility. mnstate.eduyoutube.com
Table 2: Common Solvents for Recrystallization rubingroup.org
| Solvent | Polarity | Boiling Point (°C) | Notes |
| Water | High | 100 | Good for polar compounds, often used in solvent pairs. |
| Ethanol | Medium | 78 | A versatile solvent that pairs well with water. mnstate.edu |
| Toluene | Low | 111 | Effective for recrystallizing non-polar to moderately polar compounds. chemicalbook.comgoogle.com |
| Hexane | Low | 69 | A non-polar solvent, often used as the "poor" solvent in a pair. |
| Ethyl Acetate | Medium | 77 | A moderately polar solvent with a relatively low boiling point. |
Chromatography offers a higher degree of separation and is often employed when recrystallization alone is insufficient to achieve the desired purity. Affinity chromatography, which utilizes specific binding interactions between the target molecule and a stationary phase, is a highly selective method, though more commonly used for biomolecules. nih.gov For small organic molecules like this compound, more common techniques include:
Column Chromatography: Utilizes a solid adsorbent (e.g., silica (B1680970) gel) and a liquid mobile phase to separate components based on their differential adsorption. While effective, it can be costly and generate significant solvent waste on a large scale.
Preparative High-Performance Liquid Chromatography (HPLC): Offers very high resolution and is suitable for purifying high-value compounds. However, its capacity is limited, making it more appropriate for smaller-scale production or for removing trace impurities.
Synthesis of Key Precursors and Analogues
Routes to Fluorinated Benzonitrile (B105546) Intermediates
Several synthetic routes to key fluorinated benzonitrile intermediates have been developed and patented.
One important precursor is 2-amino-5-fluorobenzonitrile . A patented method for its preparation starts from 2,5-difluorobenzaldehyde. google.com This process involves a three-step sequence:
Condensation with hydroxylamine (B1172632) hydrochloride in the presence of triethylamine.
Dehydration of the resulting oxime with phosphorus oxychloride to form 2,5-difluorobenzonitrile.
Aminolysis with ammonia (B1221849) to yield 2-amino-5-fluorobenzonitrile. google.com
Another key intermediate is 2-fluoro-5-formylbenzonitrile (B141211) . This can be synthesized via several routes, including the oxidation of 2-fluoro-5-(hydroxymethyl)benzonitrile (B1272633) using reagents like pyridinium (B92312) chlorochromate (PCC). chemicalbook.com An alternative patented method avoids the use of highly toxic reagents by reacting o-fluorobenzonitrile with an aldehyde and a halide under acidic conditions. google.com
A versatile precursor for various functionalized benzonitriles is 2-fluoro-5-nitrobenzonitrile . ossila.comsigmaaldrich.com This compound can be prepared through the nitration of 2-fluorobenzaldehyde. guidechem.com The nitro group can then be reduced to an amino group, which can be further modified, or it can be displaced through nucleophilic aromatic substitution.
Preparation of Substituted Amines for Functionalization
The introduction of the methylamino group onto the benzonitrile ring is a crucial step in the synthesis of the target compound. This is typically achieved through a nucleophilic aromatic substitution (SNAr) reaction. masterorganicchemistry.comlibretexts.orgyoutube.com
In this reaction, the electron-withdrawing nitrile and fluorine substituents activate the aromatic ring towards attack by a nucleophile, in this case, methylamine. masterorganicchemistry.comlibretexts.org The fluorine atom, being a good leaving group in SNAr reactions, is displaced by the methylamine.
Preparation of Methylamine: For industrial-scale synthesis, methylamine can be prepared from methanol (B129727) and ammonia. chemengproj.irgoogle.com This reaction is typically carried out at high temperatures and pressures over a solid acid catalyst. google.com The reaction produces a mixture of mono-, di-, and trimethylamine, which are then separated by distillation. google.com For laboratory and smaller-scale applications, methylamine is often used as a solution in a suitable solvent like water, ethanol, or THF. The preparation of methylamine hydrochloride from formaldehyde (B43269) and ammonium (B1175870) chloride is also a well-established method. mdma.chorgsyn.org
Functionalization Reaction: The nucleophilic aromatic substitution of a suitable fluorinated benzonitrile precursor (e.g., 2,5-difluorobenzonitrile or 2-fluoro-5-nitrobenzonitrile) with methylamine would be carried out in a polar aprotic solvent such as DMF or DMSO to facilitate the reaction. nih.gov The use of a base may be required to deprotonate the methylamine and enhance its nucleophilicity.
Chemical Reactivity and Mechanistic Investigations of 2 Fluoro 5 Methylaminobenzonitrile
Nucleophilic Reactivity of the Fluorine Atom
The fluorine atom at the C2 position of 2-Fluoro-5-methylaminobenzonitrile can potentially be displaced by a nucleophile through a nucleophilic aromatic substitution (SNAr) mechanism. The feasibility and rate of this reaction are significantly influenced by the electronic environment of the aromatic ring.
Displacement Reactions with Various Nucleophiles
In the case of this compound, the nitrile group (-CN) is a moderate electron-withdrawing group, but it is situated meta to the fluorine atom. The methylamino group (-NHCH₃) at the C5 position is a strong electron-donating group. This electronic configuration is not ideal for activating the fluorine atom towards nucleophilic attack.
For comparison, consider the reactivity of related compounds where the fluorine atom is activated by appropriately positioned electron-withdrawing groups. For instance, in 3-fluoro-5-nitro-1-(pentafluorosulfanyl)benzene, the fluorine atom is readily displaced by various oxygen, sulfur, and nitrogen nucleophiles due to the strong electron-withdrawing nature of the nitro and pentafluorosulfanyl groups. researchgate.net
Table 1: Illustrative Nucleophilic Aromatic Substitution Reactions of an Activated Aryl Fluoride (B91410)
| Nucleophile | Product |
| Phenoxide | 3-Nitro-5-phenoxy-1-(pentafluorosulfanyl)benzene |
| Thiophenoxide | 3-Nitro-5-(phenylthio)-1-(pentafluorosulfanyl)benzene |
| Aniline | N-(3-Nitro-5-(pentafluorosulfanyl)phenyl)aniline |
This data is for 3-fluoro-5-nitro-1-(pentafluorosulfanyl)benzene and serves to illustrate the types of transformations possible on an activated aryl fluoride. researchgate.net
Influence of Methylamino Group on Fluorine Lability
The methylamino group at the C5 position has a profound influence on the lability of the fluorine atom. Being a strong electron-donating group through resonance, it increases the electron density of the aromatic ring, thereby deactivating it towards nucleophilic attack. chemistrytalk.org An attacking nucleophile would be repelled by the electron-rich environment.
The activating or deactivating nature of a substituent in nucleophilic aromatic substitution is the opposite of its effect in electrophilic aromatic substitution. youtube.com Electron-donating groups that activate the ring for electrophilic attack deactivate it for nucleophilic substitution. masterorganicchemistry.com Therefore, the methylamino group in this compound significantly reduces the propensity of the fluorine atom to be displaced by a nucleophile.
Electrophilic Aromatic Substitution on the Benzonitrile (B105546) Core
Electrophilic aromatic substitution (EAS) involves the replacement of a hydrogen atom on the aromatic ring with an electrophile. The regiochemical outcome of such reactions on this compound is determined by the directing effects of the existing substituents.
Regioselectivity Directed by Fluoro and Methylamino Substituents
The directing effects of the substituents on the benzene (B151609) ring are as follows:
Methylamino group (-NHCH₃): This is a strongly activating, ortho, para-directing group due to its ability to donate electron density to the ring via resonance. lkouniv.ac.in
Fluoro group (-F): Halogens are an exception to the general rules. They are deactivating due to their inductive electron-withdrawing effect but are ortho, para-directing because of their ability to donate a lone pair of electrons through resonance, which stabilizes the cationic intermediate (arenium ion). libretexts.orgwikipedia.org
Nitrile group (-CN): This is a deactivating, meta-directing group due to its strong electron-withdrawing inductive and resonance effects. libretexts.org
In this compound, the powerful ortho, para-directing influence of the methylamino group is expected to dominate. The positions ortho to the methylamino group are C4 and C6, and the para position is C2, which is already substituted with fluorine. Therefore, electrophilic attack is most likely to occur at the C4 or C6 positions. The fluorine atom also directs ortho and para. Its ortho positions are C1 (substituted with the nitrile) and C3, and its para position is C5 (substituted with the methylamino group). The nitrile group directs meta to itself, which would be positions C3 and C5.
Considering the combined effects, the C4 and C6 positions are the most activated towards electrophilic attack, being ortho to the strongly activating methylamino group. Steric hindrance might lead to a preference for substitution at the C4 position over the C6 position, which is flanked by the methylamino and nitrile groups.
Activation Effects of the Methylamino Moiety
The methylamino group is a potent activating group for electrophilic aromatic substitution. chemistrytalk.orglkouniv.ac.in Its nitrogen atom possesses a lone pair of electrons that can be delocalized into the benzene ring through resonance. This delocalization significantly increases the nucleophilicity of the ring, making it much more reactive towards electrophiles than benzene itself. The activation is particularly pronounced at the ortho and para positions. lkouniv.ac.in This strong activation by the methylamino group is expected to overcome the deactivating effects of the fluoro and nitrile groups, facilitating electrophilic substitution reactions under relatively mild conditions.
Transformations of the Nitrile Group
The nitrile group (-C≡N) in this compound is a versatile functional group that can undergo a variety of chemical transformations. libretexts.orglibretexts.org
Common reactions of the nitrile group include:
Hydrolysis: In the presence of strong acid or base and heat, the nitrile group can be hydrolyzed to a carboxylic acid, passing through an amide intermediate. libretexts.orglibretexts.org This would yield 2-fluoro-5-methylaminobenzoic acid.
Reduction: The nitrile group can be reduced to a primary amine (-CH₂NH₂) using strong reducing agents like lithium aluminum hydride (LiAlH₄). libretexts.orglibretexts.org This reaction would produce (2-fluoro-5-methylaminophenyl)methanamine.
Reaction with Organometallic Reagents: Grignard reagents or organolithium reagents can add to the electrophilic carbon of the nitrile group. Subsequent hydrolysis of the intermediate imine results in the formation of a ketone. libretexts.org For example, reaction with methylmagnesium bromide followed by hydrolysis would yield 1-(2-fluoro-5-methylaminophenyl)ethan-1-one.
The success of these transformations would depend on the compatibility of the reagents with the other functional groups on the aromatic ring. For example, the use of a very strong base for hydrolysis might lead to side reactions involving the fluorine atom, although, as discussed, its displacement is generally disfavored.
Table 2: Potential Transformations of the Nitrile Group in this compound
| Reagent(s) | Product |
| H₃O⁺, heat | 2-Fluoro-5-methylaminobenzoic acid |
| 1. LiAlH₄; 2. H₂O | (2-Fluoro-5-methylaminophenyl)methanamine |
| 1. CH₃MgBr; 2. H₂O | 1-(2-Fluoro-5-methylaminophenyl)ethan-1-one |
This table represents predicted products based on the general reactivity of the nitrile group.
Hydrolysis and Reduction Reactions
The nitrile group is a versatile functional group that can undergo both hydrolysis and reduction to yield other important functionalities.
Hydrolysis: Under aqueous acidic or basic conditions, the nitrile group of this compound can be hydrolyzed. The reaction typically proceeds in a stepwise manner, first forming a primary amide, which can then be further hydrolyzed to a carboxylic acid. The specific product obtained can often be controlled by the reaction conditions.
To Amide: Partial hydrolysis, often achieved under milder conditions, would yield 2-fluoro-5-methylaminobenzamide.
To Carboxylic Acid: Complete hydrolysis, using more forcing conditions such as strong acid or base with heating, would lead to the formation of 2-fluoro-5-methylaminobenzoic acid.
Reduction: The nitrile group is readily reducible to a primary amine. A variety of reducing agents can be employed for this transformation, with the choice of reagent often influencing the reaction's efficiency and selectivity. Common reducing agents include lithium aluminum hydride (LiAlH₄) and catalytic hydrogenation. This reaction would convert this compound into (2-fluoro-5-methylaminophenyl)methanamine.
| Transformation | Product | Typical Reagents and Conditions |
| Partial Hydrolysis | 2-Fluoro-5-methylaminobenzamide | H₂SO₄ (conc.), H₂O, heat; or H₂O₂, NaOH |
| Complete Hydrolysis | 2-Fluoro-5-methylaminobenzoic acid | H₂SO₄/H₂O, reflux; or NaOH/H₂O, reflux |
| Reduction | (2-Fluoro-5-methylaminophenyl)methanamine | 1. LiAlH₄, THF; 2. H₂O; or H₂, Raney Ni, NH₃ |
Derivatization to Amides, Esters, and Other Nitrogen-Containing Functions
While the nitrile group itself is a nitrogen-containing function, its hydrolysis to a carboxylic acid opens up a pathway for the synthesis of amides and esters. The resulting 2-fluoro-5-methylaminobenzoic acid can be activated and coupled with various amines or alcohols.
Amide Formation: The carboxylic acid can be converted to an acyl chloride using reagents like thionyl chloride (SOCl₂) or oxalyl chloride ((COCl)₂), followed by reaction with a primary or secondary amine to form the corresponding amide. Alternatively, direct coupling of the carboxylic acid and an amine can be achieved using coupling agents such as dicyclohexylcarbodiimide (B1669883) (DCC) or 1-ethyl-3-(3-dimethylaminopropyl)carbodiimide (B157966) (EDC). thermofisher.com
Esterification: Fischer esterification, involving the reaction of the carboxylic acid with an alcohol under acidic catalysis, is a common method. Alternatively, the carboxylic acid can be deprotonated and reacted with an alkyl halide.
The nitrile group can also participate in reactions to form other nitrogen-containing heterocycles. For example, treatment with hydroxylamine (B1172632) can convert the nitrile to an amidoxime, a versatile intermediate in medicinal chemistry. soton.ac.uk
| Starting Material | Transformation | Product Class | Typical Reagents |
| 2-Fluoro-5-methylaminobenzoic acid | Amidation | Amides | SOCl₂, then R₂NH; or EDC, R₂NH |
| 2-Fluoro-5-methylaminobenzoic acid | Esterification | Esters | ROH, H⁺; or 1. NaH, 2. R-X |
| This compound | Amidoxime formation | Amidoximes | NH₂OH·HCl, Na₂CO₃, EtOH |
Reactivity of the Methylamino Group
The secondary methylamino group is a key site of reactivity, capable of undergoing a variety of transformations including alkylation, acylation, and potentially participating in cyclization reactions.
Alkylation and Acylation Reactions
As a nucleophile, the nitrogen atom of the methylamino group can readily react with electrophiles.
Alkylation: Reaction with alkyl halides or other alkylating agents will introduce an additional alkyl group, forming a tertiary amine. The reactivity will depend on the nature of the alkylating agent and the reaction conditions.
Acylation: Acylation with acyl chlorides or anhydrides will yield the corresponding N-acyl derivative. This reaction is often used to introduce a protecting group or to synthesize more complex amide structures.
| Reaction | Electrophile | Product |
| N-Alkylation | Alkyl halide (e.g., CH₃I) | 2-Fluoro-N,N-dimethyl-5-aminobenzonitrile |
| N-Acylation | Acyl chloride (e.g., CH₃COCl) | N-(4-cyano-2-fluorophenyl)-N-methylacetamide |
Oxidation and Reduction Pathways
The methylamino group can be susceptible to oxidation, although specific pathways would depend on the chosen oxidant. Strong oxidizing agents could potentially lead to the formation of nitroso or nitro compounds, or even degradation of the molecule. Milder oxidation might provide access to imine derivatives under specific conditions.
Intramolecular Cyclization Reactions
The presence of the nitrile and methylamino groups in a 1,2-relationship on the benzene ring provides the potential for intramolecular cyclization reactions to form heterocyclic systems. For instance, under certain conditions, intramolecular addition of the amine to the nitrile could lead to the formation of a dihydro-quinazolinone-type structure, particularly if the nitrile is first partially hydrolyzed to an amide. The synthesis of quinazoline (B50416) derivatives from related aminobenzonitriles is a known transformation. nih.gov Furthermore, related furanylamides have been shown to undergo intramolecular cyclization. nih.gov
Cross-Coupling Reactions Involving Aromatic Halides (if applicable to potential derivatives)
The carbon-fluorine bond in this compound is generally robust and less reactive in traditional palladium-catalyzed cross-coupling reactions compared to heavier halogens like bromine or iodine. However, recent advances in catalysis have enabled the use of aryl fluorides in cross-coupling reactions.
Suzuki-Miyaura Coupling: While challenging, nickel-catalyzed Suzuki-Miyaura couplings of aryl fluorides with boronic acids have been reported, allowing for the formation of carbon-carbon bonds. nih.govmdpi.com This could potentially be applied to this compound to introduce new aryl or alkyl substituents at the 2-position.
Buchwald-Hartwig Amination: Similarly, specialized palladium or nickel catalyst systems could potentially effect the amination of the C-F bond, replacing the fluorine with a different nitrogen-based nucleophile.
For more facile cross-coupling, a derivative of this compound, such as a brominated analog, would be a more suitable substrate. For example, if a bromo-substituent were present elsewhere on the aromatic ring, it could be selectively coupled while leaving the C-F bond intact, allowing for sequential functionalization. nih.gov
| Coupling Reaction | Coupling Partner | Potential Product (at C-2) | Catalyst System (Example) |
| Suzuki-Miyaura | Arylboronic acid (Ar-B(OH)₂) | 2-Aryl-5-methylaminobenzonitrile | Ni(cod)₂ / PCy₃ |
| Sonogashira | Terminal alkyne (R-C≡CH) | 2-Alkynyl-5-methylaminobenzonitrile | Pd(OAc)₂ / PPh₃, CuI |
| Buchwald-Hartwig | Amine (R₂NH) | 2-(Dialkylamino)-5-methylaminobenzonitrile | Pd₂(dba)₃ / Buchwald ligand |
Palladium-Catalyzed Coupling Reactions
This compound is a versatile building block in organic synthesis, particularly in palladium-catalyzed cross-coupling reactions, which are crucial for forming carbon-carbon and carbon-heteroatom bonds. These reactions are instrumental in the synthesis of various important organic molecules, including pharmaceuticals.
A significant application of this compound is in the synthesis of kinase inhibitors. For instance, it serves as a key intermediate in creating 1H-pyrazolo[3,4-d]pyrimidin-4-amine derivatives, which act as potent and selective inhibitors of Rho-associated protein kinase (ROCK). The synthesis involves a nucleophilic aromatic substitution (SNAr) reaction where the fluorine atom is displaced, followed by a palladium-catalyzed intramolecular cyclization to form the core structure.
This compound is also utilized in the synthesis of diaminopyrimidine-based inhibitors of TGF-β type I receptor kinase (ALK5). While direct Suzuki-Miyaura coupling at the C-F bond is difficult, the molecule can be converted to a more reactive form, like a triflate or bromo-substituted analog, to enable palladium-catalyzed coupling with boronic acids or esters.
Common palladium-catalyzed reactions involving derivatives of this compound include the Suzuki-Miyaura, Buchwald-Hartwig, and Sonogashira couplings.
Suzuki-Miyaura Coupling: This reaction forms a new carbon-carbon bond between an organoboron compound and an aryl halide or triflate. For derivatives of this compound, this reaction is used to introduce aryl or vinyl groups. thieme-connect.delibretexts.org The general mechanism involves the oxidative addition of the palladium(0) catalyst to the aryl halide, followed by transmetalation with the organoboron compound and subsequent reductive elimination to yield the final product and regenerate the catalyst. libretexts.org
Buchwald-Hartwig Amination: This reaction is a powerful method for forming carbon-nitrogen bonds by coupling an amine with an aryl halide. wikipedia.orgorganic-chemistry.org It has broad applications in the synthesis of pharmaceuticals and natural products. wikipedia.org The catalytic cycle is similar to other palladium-catalyzed couplings, involving oxidative addition, amine coordination and deprotonation, and reductive elimination. nih.gov Bulky, electron-rich phosphine (B1218219) ligands are often used to improve reaction efficiency. youtube.com
Sonogashira Coupling: This reaction creates a carbon-carbon bond between a terminal alkyne and an aryl or vinyl halide, typically using a palladium catalyst and a copper co-catalyst. wikipedia.orglibretexts.org It is widely used due to its mild reaction conditions. wikipedia.org The mechanism involves a palladium cycle and a copper cycle, working in concert to facilitate the coupling. wikipedia.org
Table 1: Examples of Palladium-Catalyzed Reactions with this compound Derivatives
| Reactant 1 | Reactant 2 | Catalyst System | Reaction Type | Product Application |
|---|---|---|---|---|
| 2-Bromo-5-methylaminobenzonitrile | Arylboronic acid | Pd(PPh₃)₄, Base | Suzuki-Miyaura | Kinase Inhibitors |
| This compound | Substituted Pyrazole | Pd catalyst (for cyclization) | SNAr followed by Cyclization | ROCK Inhibitors |
| Aryl Halide | This compound | Pd catalyst, Ligand, Base | Buchwald-Hartwig | Aryl Amines |
| Aryl Halide | Terminal Alkyne (derived from this compound) | Pd catalyst, Cu co-catalyst, Base | Sonogashira | Aryl Alkynes |
Other Transition Metal-Mediated Transformations
Beyond palladium, other transition metals like copper and nickel can also facilitate transformations involving this compound.
Copper-Catalyzed Reactions: Copper catalysts are effective for forming carbon-nitrogen and carbon-oxygen bonds. A potential use for this compound is in Ullmann-type coupling reactions, where the methylamino group could be coupled with an aryl halide to form a diarylamine.
Nickel-Catalyzed Reactions: As a more abundant and cost-effective alternative to palladium, nickel catalysts are gaining traction for cross-coupling reactions. libretexts.org Nickel-catalyzed versions of Suzuki-Miyaura or Negishi couplings could be applied to derivatives of this compound for synthesizing complex organic molecules.
Investigation of Reaction Mechanisms and Intermediates
Studies of Reaction Kinetics
While detailed kinetic studies specifically on this compound are not widely published, the general mechanistic principles of palladium-catalyzed coupling reactions are well-established.
For a Suzuki-Miyaura reaction, the catalytic cycle generally consists of three primary steps: libretexts.org
Oxidative Addition: The active Pd(0) catalyst inserts into the aryl-halide bond, forming a Pd(II) intermediate. uwindsor.ca The rate of this step is often rate-determining and depends on the halide, with reactivity decreasing in the order I > Br > OTf > Cl >> F. libretexts.orguwindsor.ca This is why the fluorine atom in this compound is often replaced with a better leaving group.
Transmetalation: The organic group from the organoboron reagent is transferred to the palladium center. libretexts.org This step is typically facilitated by a base.
Reductive Elimination: The two organic groups on the palladium complex are coupled and eliminated, regenerating the Pd(0) catalyst and forming the desired carbon-carbon bond. uwindsor.ca
The specific rate-determining step can vary depending on the reactants and conditions.
Identification and Characterization of Transient Species
The direct observation of transient species in these catalytic cycles is difficult due to their short lifetimes. However, mechanistic studies on similar systems provide insight into the likely intermediates.
In palladium-catalyzed cross-coupling reactions, the key transient species are the Pd(II) intermediates formed after oxidative addition and transmetalation. For instance, in a Suzuki-Miyaura coupling of a bromo-derivative of this compound, the expected intermediates would be:
[Pd(Aryl)(Br)(L)₂]: Formed after the oxidative addition of the aryl bromide to the Pd(0) catalyst (where L is a ligand like triphenylphosphine).
[Pd(Aryl)(Aryl')(L)₂]: Formed after transmetalation with the arylboronic acid.
These intermediates are typically studied using spectroscopic methods like NMR and by characterizing stable model complexes that mimic the proposed transient species.
Spectroscopic and Structural Elucidation of 2 Fluoro 5 Methylaminobenzonitrile and Its Derivatives
Advanced Nuclear Magnetic Resonance (NMR) Spectroscopy
NMR spectroscopy is an unparalleled tool for mapping the carbon-hydrogen framework of a molecule and probing the chemical environment of specific atoms. For a substituted benzonitrile (B105546) like 2-Fluoro-5-methylaminobenzonitrile, a combination of one-dimensional and two-dimensional NMR experiments provides a complete structural picture.
Proton (¹H) and Carbon-13 (¹³C) NMR are fundamental techniques for elucidating the structure of organic compounds. nih.gov In the case of this compound, the ¹H NMR spectrum is expected to show distinct signals for the aromatic protons, the amine proton, and the methyl group protons. The aromatic region would display three signals corresponding to the protons at positions 3, 4, and 6 of the benzene (B151609) ring. Their chemical shifts and splitting patterns (multiplicities) are influenced by the neighboring substituents (fluoro, methylamino, and nitrile groups) and their coupling with each other and with the ¹⁹F nucleus. The methyl group would appear as a doublet due to coupling with the N-H proton, while the amine proton would likely be a broad quartet, coupling to the methyl protons.
The ¹³C NMR spectrum would complement this by showing eight distinct signals, one for each unique carbon atom in the molecule (six aromatic carbons, the nitrile carbon, and the methyl carbon). The chemical shifts of the aromatic carbons are significantly affected by the electronegativity and resonance effects of the substituents. The carbon bonded to the fluorine atom (C-2) would exhibit a large coupling constant (¹JCF), a characteristic feature in the ¹³C NMR of fluorinated compounds.
Table 1: Predicted ¹H and ¹³C NMR Chemical Shifts for this compound
| Atom Position | Predicted ¹H Chemical Shift (ppm) | Predicted ¹³C Chemical Shift (ppm) |
|---|---|---|
| -C≡N | - | ~118 |
| C1 | - | ~105 (low intensity) |
| C2 | - | ~160 (d, ¹JCF ≈ 250 Hz) |
| H3 | ~6.8 (dd) | ~115 (d, ²JCF ≈ 20 Hz) |
| H4 | ~7.3 (dd) | ~130 |
| C5 | - | ~150 |
| H6 | ~6.7 (dd) | ~110 (d, ²JCF ≈ 5 Hz) |
| -NH- | Broad | - |
| -CH₃ | ~2.8 (d) | ~30 |
Note: These are estimated values based on analogous structures and general substituent effects. Actual experimental values may vary.
Given the presence of a fluorine atom, ¹⁹F NMR spectroscopy is a highly sensitive and informative technique. azom.com The ¹⁹F nucleus is 100% abundant and has a wide chemical shift range, making it an excellent probe for its local electronic environment. azom.comnih.gov For this compound, a single resonance is expected in the ¹⁹F NMR spectrum. Its chemical shift, typically in the range of -100 to -140 ppm for fluoroaromatic compounds relative to a standard like CFCl₃, is sensitive to the nature of the other substituents on the ring. azom.comcolorado.edu Furthermore, this signal would appear as a multiplet due to coupling with the adjacent aromatic protons (H-3 and H-6), providing crucial information for assigning the proton signals. azom.com
Nitrogen-15 (¹⁵N) NMR spectroscopy, while less common due to the low natural abundance (0.36%) and lower gyromagnetic ratio of the ¹⁵N isotope, can provide direct information about the nitrogen-containing functional groups. wikipedia.orgncsu.edu For this compound, two distinct signals would be expected: one for the nitrile nitrogen and one for the amine nitrogen. The chemical shifts for substituted benzonitriles and anilines are well-documented. nih.gov The nitrile nitrogen typically resonates in a specific region, and its chemical shift can be correlated with substituent parameters. nih.gov Similarly, the amine nitrogen signal would confirm the presence of the methylamino group. Due to sensitivity challenges, ¹⁵N NMR experiments often require isotopic enrichment or specialized techniques like INEPT (Insensitive Nuclei Enhanced by Polarization Transfer) to obtain a satisfactory signal-to-noise ratio. wikipedia.org
Two-dimensional (2D) NMR experiments are essential for unambiguously connecting the signals observed in 1D spectra to establish the molecule's covalent structure. wikipedia.org
COSY (Correlation Spectroscopy): This homonuclear experiment identifies protons that are spin-spin coupled, typically through two or three bonds. libretexts.org For this compound, a COSY spectrum would show cross-peaks between the adjacent aromatic protons (H-3/H-4 and H-4/H-6), confirming their connectivity on the ring. A correlation between the -NH and -CH₃ protons would also be expected.
HSQC (Heteronuclear Single Quantum Coherence): This experiment correlates proton signals with the signals of directly attached heteronuclei, most commonly ¹³C. wikipedia.org An HSQC spectrum would show cross-peaks connecting the signals of H-3, H-4, H-6, and the methyl protons to their respective carbon signals (C-3, C-4, C-6, and the methyl carbon), allowing for definitive carbon assignments.
HMBC (Heteronuclear Multiple Bond Correlation): The HMBC technique reveals correlations between protons and carbons over longer ranges (typically two or three bonds). This is particularly powerful for identifying quaternary carbons (those without attached protons) and piecing together molecular fragments. researchgate.netdiva-portal.org Key expected HMBC correlations for this compound would include:
The methyl protons (-CH₃) to C-5 and C-4.
The amine proton (-NH) to C-5, C-4, and C-6.
Aromatic proton H-6 to C-1, C-2, and C-4.
Aromatic proton H-4 to C-2, C-5, and C-6.
Together, these 2D NMR experiments provide an interlocking web of correlations that allows for the complete and unambiguous assignment of all ¹H and ¹³C signals, thereby confirming the substitution pattern of the benzonitrile ring.
Vibrational Spectroscopy
Fourier-Transform Infrared (FTIR) spectroscopy is a rapid and powerful technique for identifying the functional groups present in a molecule. The FTIR spectrum of this compound would exhibit several characteristic absorption bands corresponding to the vibrations of its specific bonds. Theoretical calculations using methods like Density Functional Theory (DFT) can be employed to predict and help assign these vibrational frequencies. nih.govresearchgate.net
Table 2: Predicted FTIR Absorption Bands for this compound
| Vibrational Mode | Functional Group | Predicted Wavenumber (cm⁻¹) | Intensity |
|---|---|---|---|
| N-H Stretch | Secondary Amine (-NH) | 3350 - 3450 | Medium |
| C-H Stretch | Aromatic | 3000 - 3100 | Medium-Weak |
| C-H Stretch | Methyl (-CH₃) | 2850 - 2960 | Medium |
| C≡N Stretch | Nitrile | 2220 - 2240 | Strong, Sharp |
| C=C Stretch | Aromatic Ring | 1500 - 1600 | Medium-Strong |
| C-N Stretch | Aryl-Amine | 1250 - 1350 | Medium |
| C-F Stretch | Aryl-Fluoride | 1100 - 1250 | Strong |
The presence of a strong, sharp peak around 2230 cm⁻¹ is a definitive indicator of the nitrile group. The N-H stretching vibration of the secondary amine would appear in the region of 3350-3450 cm⁻¹. The spectrum would also contain strong absorptions corresponding to the C-F bond stretch and various aromatic C=C and C-H vibrations, collectively confirming the presence of all key functional groups within the molecule.
Raman Spectroscopy for Molecular Vibrations
Raman spectroscopy is a powerful technique for probing the vibrational modes of a molecule, offering a fingerprint of its structural composition. While direct experimental Raman spectra for this compound are not widely available in the reviewed literature, analysis of structurally similar compounds, such as 5-Fluoro-2-Methyl Benzonitrile (5F2MLBN), provides valuable comparative data. orientjchem.org
Theoretical and experimental studies on 5F2MLBN, an isomer of the target compound, have identified the characteristic vibrational frequencies. orientjchem.orgresearchgate.net The key difference in this compound is the presence of a methylamino (-NHCH₃) group instead of a methyl (-CH₃) group, which would introduce distinct vibrational modes. Specifically, N-H stretching and bending vibrations would be expected, in addition to the vibrations of the fluorinated benzonitrile core.
A comparative analysis of the vibrational modes for the related compound 5-Fluoro-2-Methyl Benzonitrile is presented below. The assignments are based on density functional theory (DFT) calculations. orientjchem.orgresearchgate.net
Table 1: Selected Vibrational Frequencies and Assignments for the related compound 5-Fluoro-2-Methyl Benzonitrile (5F2MLBN)
| Wavenumber (cm⁻¹) (Calculated) | Wavenumber (cm⁻¹) (Experimental FT-Raman) | Vibrational Assignment |
|---|---|---|
| 3075 | 3078 | C-H stretching |
| 2235 | 2236 | C≡N stretching |
| 1618 | 1620 | C-C stretching |
| 1285 | 1288 | C-F stretching |
| 825 | 827 | C-H bending |
| 545 | 548 | C-C-C bending |
Data sourced from theoretical and experimental studies on 5-Fluoro-2-Methyl Benzonitrile. orientjchem.orgresearchgate.net
For this compound, one would anticipate additional peaks corresponding to the methylamino group, such as N-H stretching (typically in the 3300-3500 cm⁻¹ region) and C-N stretching vibrations.
Mass Spectrometry (MS)
Mass spectrometry is an essential analytical tool for determining the molecular weight and elemental composition of a compound, as well as for assessing its purity.
High-Resolution Mass Spectrometry (HRMS) for Exact Mass Determination
High-resolution mass spectrometry provides a highly accurate measurement of a molecule's mass, which allows for the determination of its elemental formula. For this compound, which is an isomer of 5-Fluoro-2-(methylamino)benzonitrile, the exact mass can be calculated based on its chemical formula, C₈H₇FN₂.
Table 2: High-Resolution Mass Spectrometry Data
| Property | Value | Reference |
|---|---|---|
| Chemical Formula | C₈H₇FN₂ | - |
| Monoisotopic Mass | 150.05932639 Da | nih.gov |
The provided exact mass is for the isomeric compound 5-Fluoro-2-(methylamino)benzonitrile, which shares the same chemical formula. nih.gov
Gas Chromatography-Mass Spectrometry (GC-MS) for Purity and Identification
Gas chromatography-mass spectrometry is a hybrid technique that separates components of a mixture and then provides mass data for each component, making it ideal for purity assessment and identification of volatile compounds. nih.gov In a GC-MS analysis of this compound, the compound would first travel through a capillary column, and its retention time would be a key identifier. Upon elution, it would be ionized, and the resulting fragmentation pattern in the mass spectrometer would serve as a molecular fingerprint.
While a specific GC-MS chromatogram for this compound is not available in the cited literature, analysis of related compounds such as 2-Fluoro-5-methylaniline demonstrates the utility of this technique. nist.gov The mass spectrum of 2-Fluoro-5-methylaniline shows characteristic fragments that allow for its unambiguous identification. nist.gov For this compound, one would expect to observe the molecular ion peak (M⁺) at m/z 150, along with fragment ions resulting from the loss of functional groups such as the cyano (-CN) or methyl (-CH₃) moieties.
Electronic Absorption Spectroscopy
Ultraviolet-Visible (UV-Vis) Spectroscopy for Electronic Transitions
UV-Vis spectroscopy measures the absorption of light in the ultraviolet and visible regions of the electromagnetic spectrum, which corresponds to electronic transitions within a molecule. libretexts.org The absorption spectrum is characteristic of the chromophores present in the molecule. In this compound, the substituted benzene ring system, including the nitrile and methylamino groups, constitutes the principal chromophore.
The expected electronic transitions for this molecule are primarily π → π* and n → π* transitions. youtube.comyoutube.com
Table 3: Expected Electronic Transitions for this compound
| Transition Type | Description | Expected Wavelength Region |
|---|---|---|
| π → π* | Excitation of an electron from a π bonding orbital to a π* antibonding orbital. These are typically high-intensity absorptions. | Shorter wavelength (energetic) region, likely below 300 nm. |
The solvent can influence the position of these absorption bands. iosrjournals.org While specific experimental UV-Vis data for this compound is scarce, studies on related derivatives, such as 2-Fluoro-5-((3-oxoisobenzofuran-1(3H)-ylidene)methyl)benzonitrile, show complex absorption spectra due to the extended conjugation. chemicalbook.com
X-ray Crystallography for Solid-State Structural Determination
X-ray crystallography is the definitive method for determining the precise three-dimensional arrangement of atoms in a crystalline solid. This technique would provide detailed information on bond lengths, bond angles, and intermolecular interactions of this compound in the solid state.
A review of the Cambridge Structural Database and other publicly available crystallographic resources did not yield any published crystal structures for this compound. Therefore, experimental data on its solid-state conformation and packing are not currently available.
Single-Crystal X-ray Diffraction Analysis
The determination of the three-dimensional atomic arrangement of a crystalline solid, such as this compound, is definitively achieved through single-crystal X-ray diffraction. This powerful analytical technique provides precise information regarding bond lengths, bond angles, and torsion angles, which are fundamental to understanding the molecule's structure and properties. The process involves growing a suitable single crystal of the compound, which is then exposed to an X-ray beam. The diffraction pattern produced is collected and analyzed to generate a detailed model of the crystal lattice and the arrangement of atoms within the molecule.
Despite extensive searches, published crystallographic data, including unit cell dimensions, space group, and atomic coordinates for this compound, are not available in the public domain.
Confirmation of Substituent Positions and Molecular Conformation
In the absence of experimental crystallographic data, computational modeling methods, such as Density Functional Theory (DFT), could provide theoretical predictions of the molecular geometry and conformational preferences of this compound. However, such theoretical data would await experimental verification through techniques like single-crystal X-ray diffraction.
Theoretical and Computational Chemistry Studies on 2 Fluoro 5 Methylaminobenzonitrile
Quantum Chemical Calculations for Electronic Structure
Density Functional Theory (DFT) for Ground State Properties
Density Functional Theory (DFT) has become a cornerstone of computational chemistry for its balance of accuracy and computational cost, making it well-suited for studying the ground state properties of molecules like 2-Fluoro-5-methylaminobenzonitrile. DFT methods are used to determine the electron density, from which various properties such as optimized geometry, total energy, and electronic distribution can be derived.
For substituted benzonitriles, the choice of functional and basis set is critical for obtaining reliable results. Functionals such as B3LYP are commonly employed as they incorporate a portion of the exact Hartree-Fock exchange, providing a good description of electron correlation effects. When applied to molecules with both electron-donating (methylamino) and electron-withdrawing (fluoro and cyano) groups, DFT calculations can elucidate the electronic interplay between these substituents.
Table 1: Hypothetical DFT-Calculated Ground State Properties of this compound
| Property | Calculated Value (B3LYP/6-311++G(d,p)) |
| Total Energy | -XYZ Hartrees |
| Dipole Moment | A.BC Debye |
| HOMO Energy | -D.EF eV |
| LUMO Energy | -G.HI eV |
| HOMO-LUMO Gap | J.KL eV |
Note: The values in this table are hypothetical and serve as an illustration of the types of data obtained from DFT calculations. Actual values would require specific computational studies.
Ab Initio Methods for High-Accuracy Calculations
For situations demanding higher accuracy, ab initio methods, which are based on first principles without empirical parameterization, are employed. Methods such as Møller-Plesset perturbation theory (e.g., MP2) and Coupled Cluster (e.g., CCSD(T)) can provide benchmark-quality results for the electronic structure.
These high-level calculations are particularly valuable for refining the understanding of electron correlation effects, which are significant in molecules with multiple functional groups. While computationally more intensive, ab initio methods can validate the results from DFT and provide more precise values for properties like ionization potentials and electron affinities, which are directly related to the energies of the highest occupied molecular orbital (HOMO) and lowest unoccupied molecular orbital (LUMO).
Basis Set Selection and Computational Efficiency
The choice of basis set is a crucial factor that influences both the accuracy and the computational cost of quantum chemical calculations. A basis set is a set of mathematical functions used to build the molecular orbitals. Larger basis sets, such as those from the Pople family (e.g., 6-311++G(d,p)) or the Dunning correlation-consistent family (e.g., cc-pVTZ), provide more flexibility in describing the spatial distribution of electrons, leading to more accurate results.
The inclusion of polarization functions (d,p) allows for the description of anisotropic electron distributions, which is important for the polar C-F and C-N bonds in this compound. Diffuse functions (++) are essential for accurately describing the behavior of electrons far from the nucleus, which is relevant for anions and excited states. The selection of an appropriate basis set represents a trade-off between the desired accuracy and the available computational resources.
Conformation and Conformational Isomerism Analysis
The flexibility of the methylamino group in this compound gives rise to the possibility of different conformations, which can have distinct energies and properties.
Potential Energy Surface Scans for Rotational Barriers
To investigate the conformational landscape, potential energy surface (PES) scans are performed. This involves systematically changing a specific dihedral angle, such as the one defining the orientation of the methyl group relative to the benzene (B151609) ring, and calculating the energy at each step.
The resulting PES provides information about the energy barriers to rotation and the relative stabilities of different conformers. For the methylamino group, the rotation around the C-N bond is of particular interest. The barrier to this rotation is influenced by steric hindrance and electronic effects from the adjacent fluoro and cyano substituents.
Table 2: Hypothetical Rotational Barriers for this compound
| Rotation | Dihedral Angle Range | Calculated Rotational Barrier (kcal/mol) |
| C-N (methylamino) | 0° to 180° | X.Y |
| C-C (methyl) | 0° to 120° | Z.A |
Note: The values in this table are hypothetical and for illustrative purposes. Specific computational studies are needed to determine the actual rotational barriers.
Influence of Substituent Interactions on Molecular Geometry
The geometry of the this compound molecule is a result of the complex interplay between the electronic and steric effects of its substituents. The electron-withdrawing nature of the fluorine atom and the cyano group influences the electron density distribution in the benzene ring, which in turn affects the bond lengths and angles of the methylamino group.
Spectroscopic Property Predictions
Theoretical predictions of spectroscopic properties are crucial for understanding the molecular structure and electronic behavior of a compound before, or in conjunction with, experimental synthesis and analysis. Computational methods, particularly those based on Density Functional Theory (TDFT), are powerful tools for simulating vibrational and electronic spectra.
The vibrational spectra (FTIR and Raman) of a molecule are determined by the characteristic vibrations of its functional groups and molecular skeleton. While direct experimental spectra for this compound are not extensively published, theoretical spectra can be constructed through quantum chemical calculations. These calculations, often using DFT methods like B3LYP with basis sets such as 6-311++G(d,p), predict the vibrational frequencies and intensities. researchgate.net
For related molecules like 2-fluoro-5-methylbenzonitrile (B33194) and 5-fluoro-2-methylbenzonitrile, detailed vibrational analyses have been performed. researchgate.netresearchgate.net By comparing the calculated wavenumbers with experimental data for these analogues, a reliable prediction for the target molecule's spectra can be made. The assignments are supported by calculating the Total Energy Distribution (TED), which indicates the contribution of each internal coordinate to a specific normal mode. nih.govorientjchem.org FTIR and Raman spectroscopy are complementary, as signals in FTIR are strong for polar functional groups, while Raman bands are prominent for nonpolar groups. nih.gov
The predicted spectra for this compound would feature characteristic bands for its specific functional groups. Key vibrational modes are expected at specific wavenumber regions, as detailed in the table below, based on analyses of similar compounds. researchgate.netresearchgate.netorientjchem.org
Table 1: Predicted Characteristic Vibrational Frequencies for this compound
| Vibrational Mode | Expected Wavenumber (cm⁻¹) | Description | Supporting Analogue/Reference |
| N-H Stretch | ~3400 - 3500 | Stretching vibration of the secondary amine group. | General for secondary amines |
| C-H Stretch (Aromatic) | ~3050 - 3100 | Stretching of the carbon-hydrogen bonds on the benzene ring. | researchgate.net |
| C-H Stretch (Methyl) | ~2900 - 3000 | Asymmetric and symmetric stretching of the methyl group. | researchgate.net |
| C≡N Stretch (Nitrile) | ~2230 - 2250 | Strong, sharp band characteristic of the nitrile group. | researchgate.net |
| C-N Stretch (Amino) | ~1250 - 1350 | Stretching vibration of the carbon-nitrogen bond of the amino group. | nih.gov |
| C-F Stretch | ~1200 - 1280 | Stretching of the carbon-fluorine bond. | researchgate.netresearchgate.net |
| CH₃ Bending | ~1400 - 1470 | Asymmetric and symmetric bending (scissoring) of the methyl group. | researchgate.net |
| Ring Vibrations | ~1400 - 1600 | C=C stretching vibrations within the aromatic ring. | researchgate.netresearchgate.net |
This table is generated based on theoretical and experimental data from analogous compounds.
The electronic absorption and emission properties of this compound are expected to be dominated by its donor-acceptor character, analogous to the well-studied 4-(dimethylamino)benzonitrile (B74231) (DMABN). nih.gov The UV-Vis absorption spectrum is predicted to arise from π-π* transitions within the aromatic system. Computational methods such as Time-Dependent Density Functional Theory (TD-DFT) or multireference methods like CASSCF/CASPT2 are employed to calculate the vertical excitation energies and oscillator strengths, which correspond to the absorption maxima and intensities. acs.org
Upon photoexcitation, the molecule is promoted to a Franck-Condon excited state. This initial state is typically a "locally excited" (LE) state, which retains a geometric and electronic structure similar to the ground state. nih.gov However, in polar solvents, the molecule can relax into a lower-energy, highly polar Intramolecular Charge Transfer (ICT) state.
The fluorescence spectrum is therefore highly sensitive to the solvent environment.
In nonpolar solvents , a single fluorescence band is expected, corresponding to emission from the LE state.
In polar solvents , the ICT state is stabilized, leading to a second, significantly red-shifted emission band. The appearance of two distinct emission bands is known as dual fluorescence. nih.govresearchgate.net
Table 2: Predicted Electronic States and Transitions for this compound
| State/Transition | Description | Expected Behavior | Supporting Analogue/Reference |
| S₀ → S₁ (LE) | Absorption to the Locally Excited state. | A primary absorption band in the UV region. | nih.govacs.org |
| S₀ → S₂ (CT-like) | Absorption to a state with partial Charge-Transfer character. | Often overlaps with the S₁ band, its position is sensitive to solvent polarity. | acs.orgresearchgate.net |
| LE → S₀ | Fluorescence from the LE state. | "Normal" fluorescence band, dominant in nonpolar solvents. | nih.govresearchgate.net |
| ICT → S₀ | Fluorescence from the Intramolecular Charge Transfer state. | "Anomalous" red-shifted fluorescence, dominant in polar solvents. | nih.govresearchgate.net |
This table outlines the expected photophysical behavior based on the well-established model of DMABN.
Excited State Dynamics and Photophysical Phenomena
The photophysics of this compound is predicted to be governed by complex dynamics in the excited state, primarily involving the transfer of charge from the donor to the acceptor moieties.
Intramolecular Charge Transfer (ICT) is a fundamental process in donor-acceptor molecules upon photoexcitation. rsc.org For this compound, the electron-donating methylamino group serves as the donor, while the electron-withdrawing cyano group acts as the primary acceptor. The fluorine atom further enhances the electron-accepting nature of the aromatic ring.
The process begins with the absorption of a photon, promoting the molecule to a locally excited (LE) state. In this state, the charge distribution is not dramatically different from the ground state. However, the molecule can then undergo a structural relaxation to a more stable excited state, the ICT state. This relaxation involves the transfer of an electron from the lone pair of the amino nitrogen to the π* orbital of the cyano group and the benzene ring. researchgate.net The rate and efficiency of this LE-to-ICT conversion are highly dependent on the solvent's polarity, which can stabilize the highly polar ICT state. acs.org
The most widely accepted model to describe the geometry of the ICT state in aminobenzonitriles is the Twisted Intramolecular Charge Transfer (TICT) model. researchgate.net This model postulates that for a full charge separation to occur, the donor (methylamino) group must twist electronically decouple from the acceptor (cyanophenyl) unit. acs.org
Upon excitation, the molecule starts in a planar or near-planar LE state. The subsequent relaxation to the TICT state involves the rotation of the methylamino group around the C-N single bond towards a conformation where the amino group's p-orbital is perpendicular to the plane of the aromatic ring. rsc.org This twisting motion breaks the π-conjugation between the donor and the ring, which facilitates a more complete charge transfer and results in a state with a very large dipole moment. nih.govresearchgate.net The formation of this TICT state is often an ultrafast process, occurring on sub-picosecond to picosecond timescales, and is significantly promoted by polar solvents that can stabilize its large dipole moment. acs.orgresearchgate.net
A direct consequence of the ICT/TICT mechanism is the phenomenon of dual fluorescence. This is characterized by the observation of two distinct emission bands in the fluorescence spectrum under certain conditions. researchgate.net
The LE (Locally Excited) Band: A higher-energy, "normal" fluorescence band that corresponds to the emission from the near-planar LE state. This band is typically the only one observed in the gas phase or in nonpolar solvents where the formation of the polar TICT state is energetically unfavorable. nih.govresearchgate.net
The ICT (Charge Transfer) Band: A lower-energy, "anomalous," and significantly red-shifted emission band. This band originates from the relaxed, twisted TICT state. Its intensity increases dramatically with increasing solvent polarity, as the polar environment stabilizes the TICT state, making it the dominant emissive species. researchgate.netresearchgate.net
The observation of dual fluorescence requires a delicate balance between the rates of LE emission, ICT emission, and the interconversion between the LE and ICT states. researchgate.net The relative intensity of the two bands serves as a sensitive probe of the molecule's immediate microenvironment, which is a property exploited in chemical sensors. The existence of a partially twisted ICT state has also been proposed in some systems to explain discrepancies between transient absorption and fluorescence decay times. rsc.org
Non-Radiative Decay Pathways
The performance of fluorescent molecules is ultimately limited by competing non-radiative decay pathways. mit.edu In many organic fluorophores, these pathways, such as internal conversion and intersystem crossing, provide routes for the excited state to return to the ground state without the emission of a photon, thus reducing the fluorescence quantum yield. mit.edu The study of these non-radiative processes is crucial for designing molecules with enhanced emission properties. nii.ac.jp
For molecules similar in structure to this compound, such as dimethylaminobenzonitrile (DMABN), non-radiative decay is significantly influenced by the surrounding environment. nii.ac.jp In polar solvents, the energy gap between the first excited singlet state (S1) and the first excited triplet state (T1) can become negligible, facilitating intersystem crossing from S1 to T1, a key non-radiative process. nii.ac.jp In non-polar solvents, this energy gap is larger, and the non-radiative process is less likely to occur. nii.ac.jp The investigation of these pathways often involves identifying conical intersections and understanding the role of specific vibrational modes in promoting the transition from an excited electronic state to a dark state. mit.edu
Molecular Electrostatic Potential (MEP) and Frontier Molecular Orbitals (FMO) Analysis
HOMO-LUMO Gap and Reactivity Prediction
Frontier Molecular Orbital (FMO) theory is a fundamental tool in predicting the chemical reactivity of molecules. wikipedia.orgyoutube.com The theory focuses on the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO). wikipedia.orgyoutube.com The HOMO, being the outermost orbital containing electrons, acts as an electron donor, while the LUMO is the innermost orbital without electrons and can act as an electron acceptor. libretexts.orgirjweb.com
The energy difference between the HOMO and LUMO, known as the HOMO-LUMO gap, is a critical parameter for determining molecular stability and reactivity. irjweb.comresearchgate.net A large HOMO-LUMO gap indicates high kinetic stability and low chemical reactivity because it is energetically unfavorable to move an electron from the low-lying HOMO to the high-lying LUMO. researchgate.net Conversely, a small HOMO-LUMO gap suggests higher chemical reactivity and lower kinetic stability. researchgate.net For a related compound, 2-fluoro-5-methylbenzonitrile, a theoretical HOMO-LUMO energy gap was calculated to be 4.09096 eV, which showed good agreement with the experimental value of 4.1096 eV. researchgate.net This suggests that the molecule is relatively stable.
The energies of the HOMO and LUMO are also related to the ionization potential (I) and electron affinity (A) of a molecule, respectively, through the following equations:
I = -E_HOMO
A = -E_LUMO ajchem-a.com
These values, in turn, are used to calculate global reactivity descriptors such as electronegativity (χ), chemical hardness (η), and chemical softness (S). ajchem-a.com
Interactive Data Table: Reactivity Descriptors
| Descriptor | Formula | Significance |
| Electronegativity (χ) | χ = (I + A) / 2 | The power of an atom in a molecule to attract electrons to itself. |
| Chemical Hardness (η) | η = (I - A) / 2 | Resistance to change in electron distribution or charge transfer. |
| Chemical Softness (S) | S = 1 / (2η) | The reciprocal of hardness, indicating higher reactivity. |
Charge Distribution and Reaction Sites
The Molecular Electrostatic Potential (MEP) provides a visual representation of the charge distribution around a molecule and is a valuable tool for predicting reactive sites for electrophilic and nucleophilic attack. researchgate.netnih.gov The MEP surface maps the electrostatic potential onto the electron density surface, with different colors representing different potential values.
Typically, regions of negative electrostatic potential (often colored red) are susceptible to electrophilic attack and indicate areas rich in electrons. Conversely, regions of positive electrostatic potential (often colored blue) are prone to nucleophilic attack, indicating electron-deficient areas. Intermediate potential is often colored green. researchgate.net By analyzing the MEP surface of this compound, one can identify the likely sites for chemical reactions. For instance, the nitrogen atom of the nitrile group and the fluorine atom are expected to be regions of high electron density, making them potential sites for electrophilic attack. The hydrogen atoms of the methylamino group and the aromatic ring are likely to be electron-deficient and thus susceptible to nucleophilic attack.
Non-Linear Optical (NLO) Properties Calculations
Hyperpolarizability Parameters
Non-linear optical (NLO) materials are of great interest due to their potential applications in technologies such as optical switching and frequency conversion. The NLO response of a molecule is determined by its hyperpolarizability. The first hyperpolarizability (β) is a measure of the second-order NLO response.
Computational quantum chemical methods, such as Density Functional Theory (DFT), are employed to calculate the hyperpolarizability of molecules. researchgate.net For molecules to exhibit significant NLO properties, they often possess a strong intramolecular charge transfer from an electron-donating group to an electron-accepting group through a π-conjugated system. In this compound, the methylamino group acts as an electron donor and the nitrile group as an electron acceptor, connected by the benzene ring, which facilitates this charge transfer.
Structure-NLO Property Relationships
The magnitude of the first hyperpolarizability is strongly dependent on the molecular structure. Key factors influencing the NLO properties include:
The strength of the donor and acceptor groups: Stronger donors and acceptors lead to a larger charge transfer and thus a greater hyperpolarizability.
The nature of the π-conjugated bridge: A more extensive and efficient π-system enhances the charge transfer and the NLO response.
The planarity of the molecule: A planar structure generally allows for better π-orbital overlap and more effective charge delocalization.
Theoretical calculations on similar benzonitrile (B105546) derivatives have shown that the presence of electron-donating and electron-withdrawing groups significantly enhances the first hyperpolarizability. researchgate.net Therefore, it is expected that this compound, with its donor-acceptor substitution pattern, will exhibit notable NLO properties.
Role of 2 Fluoro 5 Methylaminobenzonitrile As a Synthetic Intermediate and Building Block
A Precursor in the Realm of Heterocyclic Chemistry
The strategic placement of reactive functional groups on the benzene (B151609) ring of 2-fluoro-5-methylaminobenzonitrile makes it an invaluable precursor for the synthesis of various heterocyclic compounds. These nitrogen-containing ring systems are fundamental scaffolds in numerous biologically active molecules.
Crafting Nitrogen-Containing Heterocycles
The chemical reactivity of this compound lends itself to the construction of several important classes of nitrogen-containing heterocycles.
Benzothiophene (B83047) Derivatives: While direct synthesis of benzothiophenes from this compound is not the most common route, its analogue, 2-fluoro-5-nitrobenzonitrile (B100134), can be utilized. For instance, the reaction of 2-fluoro-5-nitrobenzonitrile with methyl thioglycolate can yield anti-tumor benzothiophene derivatives with high efficiency. ossila.com The synthesis of benzothiophenes often involves the cyclization of substituted thiophenols with various reagents. organic-chemistry.org
Pyrroloquinoline and Quinoline (B57606) Derivatives: The structural framework of this compound is amenable to the synthesis of quinoline and pyrroloquinoline derivatives. ossila.com The synthesis of quinolines can be achieved through various methods, including the Combes, Conrad-Limpach, Doebner-von Miller, and Friedländer syntheses, which typically involve the condensation of anilines with α,β-unsaturated carbonyl compounds, β-ketoesters, or other suitable precursors. orientjchem.orgorganic-chemistry.org The presence of the fluorine and methylamino groups on the benzonitrile (B105546) ring offers opportunities for regioselective reactions to construct the quinoline core.
PARP Inhibitors: A significant application of this compound lies in its role as an intermediate in the synthesis of Poly(ADP-ribose) polymerase (PARP) inhibitors, a class of targeted cancer therapies. For example, 2-fluoro-5-formylbenzonitrile (B141211), a derivative of the title compound, is a key intermediate in the preparation of Olaparib. chemicalbook.comchemicalbook.com The synthesis involves reacting 2-fluoro-5-formylbenzonitrile with (3-oxo-1,3-dihydroisobenzofuran-1-yl)phosphonic acid. chemicalbook.com
Assembling Fused-Ring Systems
The reactivity of the functional groups in this compound facilitates the construction of fused-ring systems. The nitrile group can undergo cyclization reactions with adjacent functionalities, while the amino group can participate in annulation reactions to form additional rings. This capability is crucial for the synthesis of complex polycyclic structures found in many natural products and pharmaceuticals. For instance, the ortho-positioning of a bromo and a nitrile group in a related compound, 2-bromo-5-fluorobenzonitrile, facilitates its use in synthesizing quinazolines. ossila.com
A Scaffold for Intricate Molecular Designs
Beyond its role as a precursor, this compound serves as a fundamental scaffold upon which more complex molecular architectures can be built. Its substituted benzene ring provides a rigid framework for the precise spatial arrangement of various functional groups.
Building Blocks for Polyfunctionalized Aromatics
The presence of three distinct functional groups on the aromatic ring makes this compound an ideal building block for creating polyfunctionalized aromatic compounds. ossila.com The fluorine atom can be displaced through nucleophilic aromatic substitution, the amino group can be further functionalized, and the nitrile group can be hydrolyzed, reduced, or converted into other functional groups. This multi-functionality allows for a high degree of molecular diversity in the final products.
Introduction of Chirality and Stereochemical Centers
While this compound itself is achiral, its derivatives can be used in reactions that introduce chirality and create stereochemical centers. The functional groups on the molecule can direct the stereochemical outcome of subsequent reactions, or chiral auxiliaries can be attached to the amino group to control the stereochemistry of transformations on other parts of the molecule. This is particularly important in the synthesis of enantiomerically pure pharmaceuticals, where the stereochemistry of a molecule is often critical to its biological activity.
Advanced Materials Synthesis
Role in Polymer Chemistry and Functional Polymers
Currently, there is no specific research data or published literature that details the role of this compound in polymer chemistry. While its chemical structure, featuring a reactive amine group, a nitrile moiety, and a fluorine atom, suggests potential for its use as a monomer or a functionalizing agent in polymer synthesis, no concrete examples or studies have been identified. The synthesis of functional polymers often relies on monomers with specific reactive groups that can undergo polymerization or be modified post-polymerization. Although this compound possesses such groups, its actual application in creating polymers with tailored functionalities has not been reported in the reviewed scientific literature.
Contribution to Novel Material Design
Similarly, the contribution of this compound to the design of novel materials is not documented in available research. The unique combination of functional groups in this compound could theoretically be leveraged to create materials with specific thermal, optical, or electronic properties. For instance, the fluorine atom could enhance thermal stability and chemical resistance, while the nitrile and amine groups could serve as sites for cross-linking or for coordinating with metal ions. However, without specific research demonstrating these applications, its role in novel material design remains purely speculative.
Analysis of Patent Literature Pertaining to 2 Fluoro 5 Methylaminobenzonitrile
Patent Landscape Analysis for Synthetic Routes
The patent landscape for 2-Fluoro-5-methylaminobenzonitrile and related fluorobenzonitriles is characterized by efforts to develop efficient, safe, and cost-effective synthetic methods suitable for industrial-scale production.
Patents concerning the synthesis of fluorobenzonitriles often focus on the halogen exchange reaction, a fundamental process for introducing fluorine into an aromatic ring. One prominent patented method involves the reaction of corresponding chlorobenzonitriles with an alkali metal fluoride (B91410). google.com This chlorine-fluorine exchange is typically catalyzed and can be performed in the presence of aprotic dipolar solvents. google.com The molar ratio of the catalyst to the starting material is a critical parameter, with ratios of 1:10 to 1:50 being preferable for efficiency. google.com Similarly, the amount of alkali metal fluoride used is generally between 100 to 140 mol % for each chlorine atom being replaced. google.com
For related compounds, such as 2-fluoro-5-formylbenzonitrile (B141211), which can be derived from starting materials like 2-fluoro-5-methylbenzonitrile (B33194), patented methods aim to avoid hazardous reagents and harsh reaction conditions. google.com For instance, a multi-step process involving the reaction of o-fluorobenzonitrile with an aldehyde and a halide under acidic conditions, followed by hydrolysis and oxidation, has been developed to circumvent the use of toxic substances like liquid bromine and cuprous cyanide. google.com This approach is designed to be more amenable to industrial production by utilizing milder conditions and reducing waste. google.com
Table 1: Patented Large-Scale Synthesis Strategies
| Patent/Reference | Description of Method | Key Features |
|---|---|---|
| US5466859A | Preparation of fluorobenzonitriles via chlorine-fluorine exchange from corresponding chlorobenzonitriles and an alkali metal fluoride. google.com | Catalyzed reaction, molar ratio of catalyst to starting compound is ≤ 1:8, preferably 1:10 to 1:50. google.com |
| CN114907234B | A three-step process for preparing 2-fluoro-5-formylbenzonitrile from o-fluorobenzonitrile, avoiding highly toxic reagents. google.com | Mild reaction conditions, avoids liquid bromine and cuprous cyanide, suitable for industrial production. google.com |
Innovations in catalysis are a central theme in the patent literature for producing fluorinated benzonitriles. One patented process utilizes a quaternary ammonium (B1175870) compound with at least one alkoxypolyoxyalkyl radical as a catalyst for the chlorine-fluorine exchange reaction. google.com This catalyst system can also include a quaternary ammonium or phosphonium (B103445) salt and a crown ether or a specific type of polyether. google.com The concentration of the primary catalyst compound is typically between 20% and 80% by weight of the total catalyst. google.com
The choice of solvent and reaction conditions is also a focus of innovation. For example, some patented methods for producing related compounds like 5-bromo-2-fluorobenzonitrile (B68940) utilize 75-90% sulfuric acid as the reaction medium for bromination, which can be recycled and reused in subsequent batches, minimizing waste. google.com
Patent-Disclosed Applications in Chemical Synthesis
The utility of this compound and its derivatives as intermediates is extensively documented in patent literature, particularly in the pharmaceutical industry.
This compound and its close analogs are key intermediates in the synthesis of several patented active pharmaceutical ingredients (APIs). For instance, 2-fluoro-5-formylbenzonitrile is a crucial intermediate for the synthesis of Olaparib, a PARP inhibitor used in cancer therapy. google.com The synthesis of another important intermediate, 2-fluoro-5-[(3-oxo-1(3H)-isobenzofurylidene)methyl] benzonitrile (B105546), which is also used to produce Olaparib, has been the subject of patent applications. patsnap.com These patents often describe coupling reactions catalyzed by palladium compounds. patsnap.com
Furthermore, derivatives of fluorobenzonitrile are used in the synthesis of other complex molecules. For example, 3-fluoro-5-hydroxybenzonitrile (B1321932) is a key intermediate in the preparation of a complex cyclopenta[cd]indene derivative. google.com
Companies protect their intellectual property not only by patenting the final compound but also by securing patents for novel and efficient synthetic routes and key intermediates. This strategy creates a robust patent portfolio that can deter competitors. For instance, patenting a specific, cost-effective method for producing a crucial intermediate like this compound can provide a significant commercial advantage.
Patents often include broad claims covering a range of catalysts, solvents, and reaction conditions to provide comprehensive protection. Additionally, the discovery and patenting of novel intermediates in a synthetic pathway can be a powerful strategy. For example, a patent might claim a novel intermediate compound that is essential for a new, more efficient synthesis of a known active pharmaceutical ingredient. justia.com
Trends and Emerging Areas in Patent Filings
Recent trends in patent filings related to fluorinated benzonitriles and their derivatives indicate a move towards more environmentally friendly and sustainable processes. There is a clear emphasis on developing synthetic routes that avoid toxic reagents and minimize waste generation. google.com
Another emerging trend is the focus on developing processes that are suitable for continuous manufacturing, which can offer advantages in terms of efficiency and quality control over traditional batch processing. The development of novel catalysts that are more active, selective, and reusable is also a significant area of research and patent activity. wvu.edu Furthermore, as the demand for complex, highly functionalized molecules increases, there is a corresponding increase in patent applications for the synthesis of versatile building blocks like this compound and its derivatives, which can be used to access a wide range of target structures.
Table 2: Mentioned Chemical Compounds
| Compound Name |
|---|
| This compound |
| Fluorobenzonitriles |
| Chlorobenzonitriles |
| 2-fluoro-5-formylbenzonitrile |
| 2-fluoro-5-methylbenzonitrile |
| o-fluorobenzonitrile |
| liquid bromine |
| cuprous cyanide |
| 5-bromo-2-fluorobenzonitrile |
| Olaparib |
| 2-fluoro-5-[(3-oxo-1(3H)-isobenzofurylidene)methyl] benzonitrile |
| 3-fluoro-5-hydroxybenzonitrile |
Future Directions and Unexplored Avenues in 2 Fluoro 5 Methylaminobenzonitrile Research
Development of Novel and Sustainable Synthetic Routes
The development of efficient and environmentally benign synthetic methodologies is a cornerstone of modern chemistry. For a valuable intermediate like 2-fluoro-5-methylaminobenzonitrile, future efforts will likely focus on optimizing its production to be safer, more scalable, and sustainable.
Green chemistry principles aim to reduce the environmental impact of chemical processes. illinois.edu Future synthetic routes for this compound could incorporate several of these principles, moving away from hazardous reagents and solvents. For instance, traditional multi-step syntheses that may involve toxic materials like carbon tetrachloride could be replaced. google.com Research into alternative, greener solvents, such as ionic liquids or supercritical fluids, could significantly reduce volatile organic compound (VOC) emissions. Furthermore, developing catalytic systems that minimize waste and allow for high atom economy will be crucial.
Table 1: Potential Green Chemistry Strategies for Synthesis
| Strategy | Potential Application to this compound Synthesis | Anticipated Benefits |
|---|---|---|
| Use of Greener Solvents | Replacing chlorinated solvents with bio-based solvents (e.g., Cyrene) or water-based systems. | Reduced toxicity and environmental persistence. |
| Catalytic Reactions | Employing reusable solid-phase catalysts for aromatic substitution or amination steps. | Minimized waste, easier product purification, and lower catalyst loading. |
| Energy Efficiency | Utilizing microwave-assisted synthesis to shorten reaction times and reduce energy consumption. researchgate.net | Faster reaction rates, improved yields, and lower energy costs. |
| Atom Economy | Designing synthetic pathways that maximize the incorporation of all starting material atoms into the final product. | Reduction of byproducts and waste streams. |
The convergence of biocatalysis and continuous flow chemistry presents a powerful paradigm for chemical manufacturing. amf.chnih.gov This integrated approach can offer enhanced efficiency, safety, and control over traditional batch processes. jst.org.in
Biocatalysis , the use of enzymes to catalyze chemical reactions, offers unparalleled selectivity under mild conditions. mdpi.com For derivatives of this compound, enzymes such as transaminases or imine reductases could be employed for the asymmetric synthesis of chiral amines, a common feature in many active pharmaceutical ingredients (APIs). illinois.edumdpi.commdpi.com This enzymatic approach avoids harsh reagents and can lead to products with high enantiomeric purity. mdpi.com
Flow chemistry , where reactants are continuously pumped through a reactor, provides benefits like superior heat and mass transfer, precise control over reaction parameters, and the ability to safely handle hazardous intermediates. amf.chjst.org.inamt.uk Integrating biocatalysts into a flow system, for example by immobilizing enzymes on a solid support within the reactor, could lead to a highly efficient and automated continuous manufacturing process for this compound derivatives. uc.pt
Exploration of Underutilized Reactivity Modes
The unique electronic properties conferred by the fluorine, nitrile, and methylamino groups on the benzene (B151609) ring suggest a variety of potential, yet underexplored, chemical transformations. The fluorine atom, for instance, can act as a handle for intramolecular nucleophilic aromatic substitution to form heterocyclic structures, such as benzoxazepinones. ossila.com Future research should systematically investigate the reactivity of each functional group to unlock novel synthetic pathways. This could include:
C-H Activation: Direct functionalization of the aromatic C-H bonds could provide a more step-economical route to complex derivatives, avoiding the need for pre-functionalized starting materials.
Nitrile Group Transformations: While the nitrile is a key feature, its conversion into other functional groups like amides, tetrazoles, or carboxylic acids could vastly expand the library of accessible compounds.
Photoredox Catalysis: Utilizing light to drive chemical reactions could open up new reactivity patterns that are not accessible through traditional thermal methods.
Advanced Spectroscopic Techniques for In Situ Monitoring
To optimize synthetic processes, a deep understanding of reaction kinetics and mechanisms is essential. Advanced spectroscopic techniques that allow for real-time, in situ monitoring are invaluable tools for gaining this insight. mdpi.com Techniques like Raman and fluorescence spectroscopy are particularly well-suited for online monitoring as they are non-invasive and can provide detailed molecular-level information. mdpi.com Implementing these Process Analytical Technology (PAT) tools in both batch and flow syntheses of this compound could enable:
Real-time tracking of reactant consumption and product formation.
Identification of transient intermediates and byproducts.
Rapid optimization of reaction conditions such as temperature, pressure, and catalyst loading.
Table 2: Spectroscopic Techniques for In Situ Reaction Monitoring
| Technique | Type of Information Provided | Potential Application |
|---|---|---|
| Raman Spectroscopy | Vibrational modes of molecules, providing a unique chemical fingerprint. mdpi.com | Monitoring functional group transformations (e.g., C≡N stretch) during synthesis. |
| Fluorescence Spectroscopy | Detection of fluorescent species, offering high sensitivity. mdpi.com | Quantifying fluorescent intermediates or products, even at low concentrations. |
| UV/Vis Spectroscopy | Electronic transitions, useful for monitoring conjugated systems. mdpi.com | Tracking changes in aromatic systems during functionalization reactions. |
Machine Learning and AI in Predictive Chemistry for Derivatives
Artificial intelligence (AI) and machine learning (ML) are revolutionizing drug discovery and materials science. nih.govnih.gov These computational tools can analyze vast datasets to predict the properties of novel molecules, thereby accelerating the design-build-test-learn cycle. nih.gov For this compound, AI and ML could be applied to:
Predict Biological Activity: Train models on existing data to predict the potential therapeutic activity of novel derivatives against specific biological targets. nih.gov
Forecast ADMET Properties: Predict the Absorption, Distribution, Metabolism, Excretion, and Toxicity (ADMET) properties of virtual compounds, helping to prioritize the synthesis of candidates with favorable drug-like profiles. nih.gov
De Novo Drug Design: Utilize generative models, such as generative adversarial networks (GANs), to design entirely new molecules based on the this compound scaffold with optimized properties for a given target. drugdiscoverynews.com
Synergistic Experimental and Computational Research
The most profound advances will likely emerge from a close integration of experimental synthesis and computational chemistry. Computational methods, such as Density Functional Theory (DFT), can provide deep insights into reaction mechanisms, transition state energies, and the electronic structure of molecules. nih.gov This information can guide experimental work by:
Predicting Reactivity: Calculating reaction energy barriers to predict the most likely outcome of a reaction under different conditions.
Explaining Selectivity: Modeling substrate-catalyst interactions to understand the origins of regio- or stereoselectivity.
Designing Novel Catalysts: Simulating the performance of virtual catalysts to identify promising candidates for experimental validation.
By using computational models to screen hypotheses and prioritize experiments, researchers can significantly reduce the time and resources required for discovery, creating a more efficient and targeted research program.
Q & A
Q. What are the optimal synthetic routes for 2-Fluoro-5-methylaminobenzonitrile, considering yield and purity?
A reductive amination approach using 2-fluoro-5-formylbenzonitrile and methylamine derivatives (e.g., N-methylpropargylamine) under anhydrous conditions achieves moderate yields (~61%) . Alternatively, nucleophilic substitution of halogenated precursors (e.g., 2-bromo-5-fluorobenzonitrile) with methylamine in polar aprotic solvents (e.g., DMF) can be optimized for scalability, though byproduct formation (e.g., hydrolysis products) requires careful pH control . Purity is typically verified via HPLC (>95%) and NMR spectroscopy (e.g., ¹H/¹³C NMR peaks at δ 7.56–7.66 for aromatic protons) .
Q. How can functional group interactions in this compound be characterized experimentally?
Key techniques include:
- FT-IR : Identify nitrile (C≡N stretch ~2220 cm⁻¹) and methylamino (N-H bend ~1600 cm⁻¹) groups .
- NMR : Assign aromatic proton environments (e.g., coupling constants for fluorine-proton interactions in ¹⁹F NMR) .
- X-ray crystallography : Resolve spatial arrangements of fluorine, nitrile, and methylamino groups to predict reactivity .
Q. What solvents and conditions are suitable for stabilizing this compound in solution?
Use anhydrous, deoxygenated solvents (e.g., DCM, THF) to prevent hydrolysis of the nitrile group. Storage at -20°C under inert gas (N₂/Ar) minimizes degradation. Solubility in polar solvents (e.g., DMSO) facilitates biological assays but may require dilution to avoid cytotoxicity .
Advanced Research Questions
Q. How do structural modifications in fluorobenzonitrile derivatives alter their bioactivity?
Comparative studies show:
- Substitution patterns : Adding electron-withdrawing groups (e.g., fluorine at position 2) enhances metabolic stability but reduces solubility. For example, replacing the methylamino group with an ethoxy group (as in 4-Amino-2-ethoxy-5-fluorobenzonitrile) increases lipophilicity and membrane permeability .
- Bioactivity : Methylamino-substituted derivatives exhibit higher binding affinity to amine receptors compared to hydroxyl analogs (e.g., 2-Fluoro-4-hydroxy-5-methylbenzonitrile) due to improved hydrogen-bonding interactions .
Q. How can computational modeling resolve contradictions in experimental binding data for this compound?
Molecular docking (e.g., AutoDock Vina) and MD simulations can predict binding modes to targets like cytochrome P450 enzymes. For instance, discrepancies in IC₅₀ values across studies may arise from protonation state variations of the methylamino group under different pH conditions. DFT calculations (e.g., B3LYP/6-31G*) optimize charge distribution to refine binding models .
Q. What strategies mitigate side reactions during functionalization of this compound?
Q. How do fluorine and nitrile groups influence the compound’s pharmacokinetic properties?
- Fluorine : Enhances metabolic stability by blocking CYP450-mediated oxidation.
- Nitrile : Increases polarity but may form reactive intermediates (e.g., cyanides) under reducing conditions. Balance these effects via prodrug strategies (e.g., masking nitrile as a thioamide) .
Methodological Considerations
Q. What analytical techniques validate synthetic intermediates in multi-step routes?
Q. How to design controlled experiments to assess the compound’s stability under physiological conditions?
- pH-dependent degradation : Incubate in buffers (pH 1–9) at 37°C and analyze degradation products via UPLC-QTOF.
- Plasma stability assays : Use human plasma to measure half-life and identify esterase-mediated hydrolysis .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
